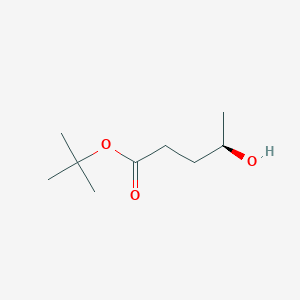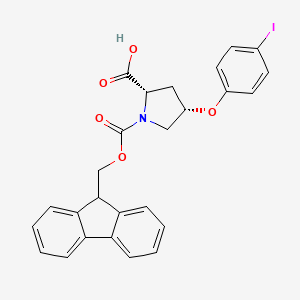
2,3-DimethylphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-DimethylphenylZinc bromide is an organozinc compound with the molecular formula C8H9BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a zinc atom bonded to a 2,3-dimethylphenyl group and a bromine atom. This reagent is valuable in various chemical transformations due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions: 2,3-DimethylphenylZinc bromide can be synthesized through the reaction of 2,3-dimethylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of 2,3-dimethylbromobenzene to the zinc solution.
- Stirring the mixture at room temperature or under reflux conditions until the reaction is complete.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
化学反应分析
Types of Reactions: 2,3-DimethylphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent due to its ability to stabilize the organozinc reagent.
Major Products Formed:
Aryl-Aryl Coupling Products: When used in cross-coupling reactions, this compound forms biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
2,3-DimethylphenylZinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is employed in the preparation of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Industrial Chemistry: Used in the production of fine chemicals and specialty chemicals for various industrial applications.
作用机制
The mechanism of action of 2,3-DimethylphenylZinc bromide involves the transfer of the 2,3-dimethylphenyl group to an electrophilic substrate. The zinc atom acts as a nucleophilic center, facilitating the formation of new carbon-carbon bonds. The presence of the bromine atom enhances the reactivity of the compound, making it a valuable reagent in organic synthesis.
相似化合物的比较
PhenylZinc bromide: Similar in structure but lacks the methyl groups on the phenyl ring.
2,4-DimethylphenylZinc bromide: Similar but with methyl groups at different positions on the phenyl ring.
2,3-DimethylphenylMagnesium bromide: A Grignard reagent with similar reactivity but contains magnesium instead of zinc.
Uniqueness: 2,3-DimethylphenylZinc bromide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of zinc also imparts different reactivity compared to similar magnesium-based reagents.
属性
分子式 |
C8H9BrZn |
|---|---|
分子量 |
250.4 g/mol |
IUPAC 名称 |
bromozinc(1+);1,2-dimethylbenzene-6-ide |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
RXRQABFRPNUOLX-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C[C-]=C1C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


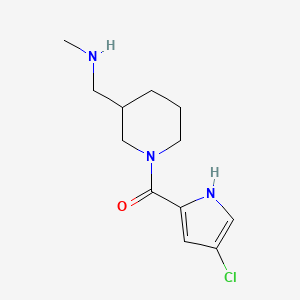
![2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B14892325.png)
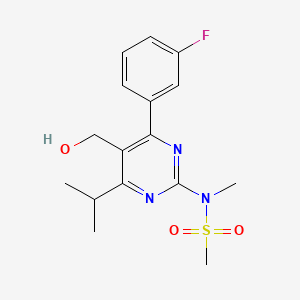
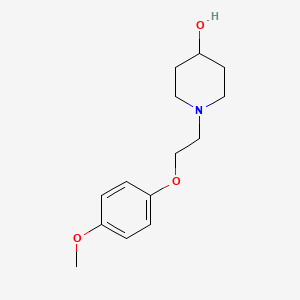
![2-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14892347.png)



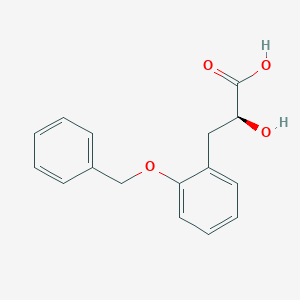

![N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14892409.png)
